Cyclopropyl(1,1-dioxidothiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

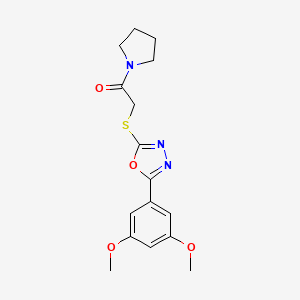

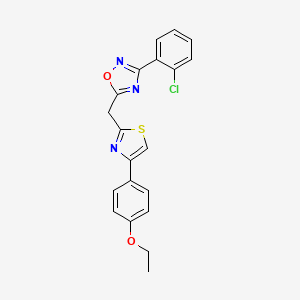

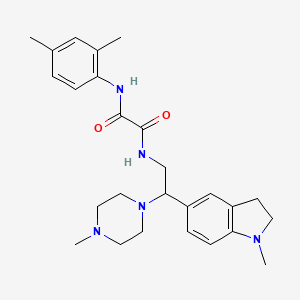

Cyclopropyl(1,1-dioxidothiomorpholino)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic sulfamidate that contains a cyclopropyl ring and a thiomorpholine ring. This compound has been found to exhibit unique properties that make it a valuable tool in various research fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization of Antitubercular Activities

Cyclopropyl(1,1-dioxidothiomorpholino)methanone derivatives have been synthesized and evaluated for their potential antitubercular activities. A notable study synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and further reduced them to respective methanols, demonstrating significant in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL, with some showing 98% killing of intracellular bacilli in mouse bone marrow derived macrophages and activity against multi-drug resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant strains. Oral activity in mice showed an increase in median survival time (MST) by 6 days with a 1-log reduction in bacillary density in lungs compared to control, highlighting their potential as a new class of anti-mycobacterial agents (Bisht et al., 2010).

Synthesis of Cyclopropyl Carbocyclic Nucleosides

Research has also focused on the synthesis of novel cyclopropyl carbocyclic nucleosides, starting from protected (−)-(Z)-methanohomoserine derivatives. These compounds, featuring a quaternary stereogenic center and opposite chirality, belong to a new class of cyclopropyl nucleosides. They exhibit an amino alcohol function at C-1 in addition to a methylene spacer between the base and the carbocyclic ring, showcasing the versatility of this compound derivatives in nucleoside synthesis and their potential applications in drug development (Rifé & Ortuño, 1999).

Inhibition of Methanol Dehydrogenase

The compound has also been studied for its role in inhibiting methanol dehydrogenase (MDH), providing insights into the mechanism of action of cyclopropane-derived inhibitors. This research revealed that cyclopropanol-inactivated MDH leads to the formation of a C5 3-propanal adduct, offering a unique perspective on enzyme inhibition mechanisms and the potential for developing novel inhibitors based on cyclopropyl structures (Frank et al., 1989).

Eigenschaften

IUPAC Name |

cyclopropyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c10-8(7-1-2-7)9-3-5-13(11,12)6-4-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOISCHDSXJIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)

![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)